molecular formula C15H24 B103879 (-)-beta-Chamigrene CAS No. 18431-82-8

(-)-beta-Chamigrene

Cat. No. B103879
CAS RN: 18431-82-8
M. Wt: 204.35 g/mol
InChI Key: WLNGPDPILFYWKF-OAHLLOKOSA-N
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Description

Strategies for the Total Synthesis of Diverse Bromo-Chamigrenes

The research outlined in the first paper presents two strategies for synthesizing the complex structures of bromo-chamigrenes, which are spirocyclic sesquiterpenoids. The first strategy involves a biomimetic bromonium-induced polyene cyclization, while the second employs a Diels-Alder reaction. These methods have successfully delivered four members of the chamigrene class, with X-ray crystallography providing insights into the structural revision of one member .

Inhibitory Effects of β-Chamigrenal

The second paper investigates the anti-inflammatory potential of sesquiterpenes isolated from the fruits of Schisandra chinensis, focusing on β-chamigrenal. This compound significantly suppressed nitric oxide and prostaglandin E2 production in macrophages, indicating its potential as an anti-inflammatory agent. The study reveals that β-chamigrenal inhibits inducible nitric oxide synthase activity and the expression of early growth response factor-1, a key transcription factor in the prostaglandin E2 synthesis pathway .

Intramolecular Cyclopropanation-Ring Fragmentation

The third paper describes a stereoselective synthesis of β-chamigrene using a transannular cyclopropanation of a keto carbene, followed by selective fragmentation and hydrolytic cleavage to construct the spirocyclic skeleton. This method led to the total synthesis of (±)-β-chamigrene in 14 steps without the need for protection/deprotection schemes, showcasing an efficient approach to constructing complex molecular structures .

Construction of Spiro[5.5]undecanes

In the fourth paper, researchers utilized an Ireland ester Claisen rearrangement and ring-closing metathesis (RCM) reactions to construct spiro[5.5]undecanes with a quaternary carbon atom adjacent to the spirocentre. This methodology was extended to complete the total syntheses of three chamigrenes, demonstrating the versatility and efficiency of this synthetic approach .

A Unified Approach for the Enantioselective Synthesis of Brominated Chamigrene Sesquiterpenes

The fifth paper reports a general strategy for the enantioselective synthesis of brominated chamigrene sesquiterpenes. The approach involves a stereospecific bromopolyene cyclization initiated by the solvolysis of an enantiomerically enriched vicinal bromochloride. This method has enabled the synthesis of several brominated chamigrenes, including (-)-α- and (-)-ent-β-bromochamigrene .

Total Synthesis of (±)-α-Chamigrene and (±)-β-Chamigrene

Finally, the sixth paper discusses the synthesis of (±)-α-Chamigrene and (±)-β-Chamigrene through the de Mayo reaction. This reaction was used to construct the basic skeleton of Chamigrene, which was then converted into the title products after functional group embellishments .

Scientific Research Applications

1. Anthelmintic Activity

(-)-beta-Chamigrene, a compound isolated from the red alga Laurencia scoparia, has been studied for its anthelmintic activity. It was tested in vitro against the parasitic stage of Nippostrongylus brasiliensis, showing potential as an anthelmintic agent (Davyt et al., 2001).

2. Structural Elucidation Techniques

Advancements in pulsed field gradient spectroscopy (PFGS) have been applied to determine the structure of natural products like (+)-(10S)-10-bromo-β-chamigrene. This highlights the compound's role in advancing NMR spectroscopy methods (König & Wright, 1997).

3. NMR Spectroscopy Analysis

Detailed NMR spectroscopy analysis of compounds like 2,10-dibromo-3-chloro-8-hydroxy-β-chamigrene provides comprehensive insight into the structural properties of chamigrene derivatives (Kaiser, Pitombo, & Pinto, 2000).

properties

IUPAC Name

(6R)-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-12-7-10-15(11-8-12)13(2)6-5-9-14(15,3)4/h7H,2,5-6,8-11H2,1,3-4H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNGPDPILFYWKF-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2(CC1)C(=C)CCCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@]2(CC1)C(=C)CCCC2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939822
Record name Beta-chamigrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-beta-Chamigrene

CAS RN

18431-82-8
Record name β-Chamigrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18431-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Chamigrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018431828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Beta-chamigrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60939822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
97
Citations
RE Ireland, WC Dow, JD Godfrey… - The Journal of Organic …, 1984 - ACS Publications
Total syntheses of (i)-chamigrene and (ą)-aphidicolin are described. Both approaches are based on the spiroannelation of related a-methylene ketones through first hetero-Diels-Alder …
Number of citations: 86 pubs.acs.org
J Adams, C Lepine-Frenette… - The Journal of Organic …, 1991 - ACS Publications
Conclusion The two basic sites present in nicotines 1 and 2, and in nicotinamides 6 and 7 are of close strength in the gas phase. Comparisons between experimental PAs and the …
Number of citations: 29 pubs.acs.org
GK Koripelly - 2007 - Oldenburg, Univ., Diss., 2008
Number of citations: 0
HH Jelén, CJ Mirocha, E Wasowicz… - Applied and …, 1995 - Am Soc Microbiol
Twenty-five strains of Fusarium sambucinum grown on wheat kernels were examined for trichothecene production and the synthesis of volatile sesquiterpenes. The volatiles were …
Number of citations: 126 journals.asm.org
KC Lee, JY Sa, MH Wang, SS Han - Korean Journal of Medicinal …, 2012 - koreascience.kr
This study was investigated to compare the volatile aroma compounds of Synurus deltoides and Aster scaber. The volatile aroma compounds from Synurus deltoides and Aster scaber …
Number of citations: 29 koreascience.kr
WC Dow - 1982 - elibrary.ru
A total synthesis of the sesquiterpene ((+ OR-))-(beta)-Chamigrene is described. A key step is the preparation of spiroketone ii through Claisen rearrangement of the vinyl-substituted …
Number of citations: 2 elibrary.ru
VD Zheljazkov, T Astatkie, T Horgan, V Schlegel… - …, 2013 - journals.ashs.org
Sweet sagewort, also known as sweet wormwood ( Artemisia annua L.), contains essential oil and other natural products. The objective of this study was to evaluate the effect of eight …
Number of citations: 18 journals.ashs.org
C Cruz-Paredes, T Diera, M Davey… - Soil Biology and …, 2021 - Elsevier
… We found significantly higher intensity of p-xylene and several terpenes including the sesquiterpene trichodiene and the compounds beta-chamigrene and alpha-cuprenene. …
Number of citations: 20 www.sciencedirect.com
R KARTHIK, J HEMALATHA, M VINUTHA… - Mysore Journal of …, 2022 - researchgate.net
… Beta-chamigrene is formed. FPD gets converted into (2Z, 6E)-hedycaryol in the presence of a water molecule and the enzyme responsible for this reaction is not known.(2Z, 6E)-…
Number of citations: 3 www.researchgate.net
J Qiu, J Wang, S Zhang - CHINESE JOURNAL OF SYNTHETIC …, 2001 - UNKNOWN
Number of citations: 0

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